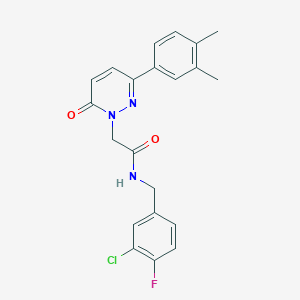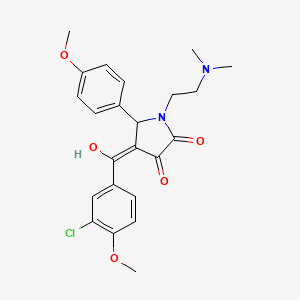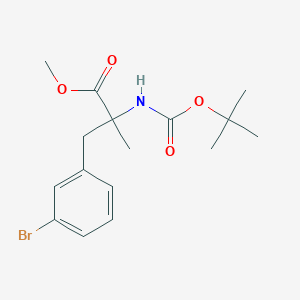
1-(4-(4-(1-(Pyrrolidin-1-ylsulfonyl)piperidin-4-carbonyl)piperazin-1-yl)phenyl)ethanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(4-(1-(Pyrrolidin-1-ylsulfonyl)piperidine-4-carbonyl)piperazin-1-yl)phenyl)ethanone is a useful research compound. Its molecular formula is C22H32N4O4S and its molecular weight is 448.58. The purity is usually 95%.
BenchChem offers high-quality 1-(4-(4-(1-(Pyrrolidin-1-ylsulfonyl)piperidine-4-carbonyl)piperazin-1-yl)phenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(4-(1-(Pyrrolidin-1-ylsulfonyl)piperidine-4-carbonyl)piperazin-1-yl)phenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Heterocyclische Synthese
1-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)ethanon dient als wertvoller Baustein in der heterocyclischen Synthese. Forscher haben es zur Herstellung neuartiger Sulfonamide verwendet, die verschiedene heterocyclische Einheiten wie Thiazol, Imidazo[1,2-a]pyridin, Imidazo[2,1-c][1,2,4]triazol, Imidazo[2,1-b]thiazol, 1,3,4-Thiadiazin und 1,4-Thiazin enthalten . Diese Derivate zeigen vielfältige biologische Aktivitäten und haben ein großes Potenzial in der Wirkstoffforschung.
Bewertung der Aktivität gegen menschliches Leberkrebs
Die synthetisierten Sulfonamide, die von 1-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)ethanon abgeleitet sind, wurden auf ihre Aktivität gegen menschliches Leberkrebs getestet. Bemerkenswerterweise zeigten die Verbindungen 8, 11, 4, 22, 12a, 33, 35, 27 und 24 eine bessere Aktivität als Methotrexat (MTX), ein Referenzmedikament. Ihre Selektivitätsindex (SI)-Werte lagen zwischen 4,62 und 33,21, was ein vielversprechendes Potenzial für die Behandlung von Hepatozellulärem Karzinom aufzeigt .
Molekular-Docking-Studien
Mithilfe der Molecular Operating Environment (MOE) führten Forscher ein virtuelles Screening und Molekular-Docking-Studien durch. Die Ergebnisse deuteten darauf hin, dass einige der synthetisierten Verbindungen als Inhibitoren gegen das Dihydrofolat-Reduktase (DHFR)-Enzym (PDB ID: 4DFR) wirken könnten. Weitere Modifikationen könnten ihre inhibitorischen Eigenschaften verbessern .
Antibakterielle und antifungale Eigenschaften
Obwohl in der zitierten Studie nicht explizit erwähnt, sind Sulfonamide für ihre antibakteriellen und antifungalenen Aktivitäten bekannt. Forscher könnten das Potenzial von 1-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)ethanon-Derivaten bei der Bekämpfung von mikrobiellen Infektionen untersuchen .
Hemmung der Carboanhydrase
Sulfonamide wurden als Carboanhydrase-Inhibitoren untersucht. Obwohl die Aktivität dieser spezifischen Verbindung in dieser Hinsicht nicht im Detail beschrieben wird, ist dies ein interessanter Weg für weitere Untersuchungen .
Weitere pharmakologische Aktivitäten
Angesichts der vielfältigen Eigenschaften von Sulfonamiden könnten zusätzliche Untersuchungen die insulin-freisetzende, hypoglykämische, entzündungshemmende und krebshemmende Wirkung untersuchen .
Eigenschaften
IUPAC Name |
1-[4-[4-(1-pyrrolidin-1-ylsulfonylpiperidine-4-carbonyl)piperazin-1-yl]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N4O4S/c1-18(27)19-4-6-21(7-5-19)23-14-16-24(17-15-23)22(28)20-8-12-26(13-9-20)31(29,30)25-10-2-3-11-25/h4-7,20H,2-3,8-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTPYKALRYBDPMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3CCN(CC3)S(=O)(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide](/img/structure/B2555239.png)





![[2-[(4-nitrophenyl)carbamoyl]thiophen-3-yl] N,N-dimethylsulfamate](/img/structure/B2555250.png)
![2-Methyl-2-[5-(trifluoromethyl)thiophen-2-yl]propanoic acid](/img/structure/B2555251.png)
![2-[(3,5-Dichloro-2-pyridinyl)sulfonyl]acetic acid](/img/structure/B2555252.png)
![Methyl (4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)carbamate](/img/structure/B2555255.png)
![Methyl 3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2555256.png)


